molecular formula C9H8ClNO2 B1609644 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime CAS No. 56472-72-1

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime

Cat. No.: B1609644
CAS No.: 56472-72-1
M. Wt: 197.62 g/mol
InChI Key: OGDUXQIKSLKHFR-WDZFZDKYSA-N
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Description

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione-oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted oximes, amines, and various chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

56472-72-1

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

(2Z)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6-

InChI Key

OGDUXQIKSLKHFR-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC=C(C=C1)Cl

SMILES

CC(=NO)C(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NO)C(=O)C1=CC=C(C=C1)Cl

56472-72-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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